Diazo-4 Diazo-4
Brand Name: Vulcanchem
CAS No.: 123330-72-3
VCID: VC20853856
InChI: InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
SMILES: C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Molecular Formula: C26H24N6O12
Molecular Weight: 612.5 g/mol

Diazo-4

CAS No.: 123330-72-3

Cat. No.: VC20853856

Molecular Formula: C26H24N6O12

Molecular Weight: 612.5 g/mol

* For research use only. Not for human or veterinary use.

Diazo-4 - 123330-72-3

Specification

CAS No. 123330-72-3
Molecular Formula C26H24N6O12
Molecular Weight 612.5 g/mol
IUPAC Name 2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid
Standard InChI InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Standard InChI Key ZOOJLKYZACLIPO-QJUDHZBZSA-N
Isomeric SMILES C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
SMILES C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Canonical SMILES C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Introduction

Basic Chemical Identity and Characterization

Diazo-4, identified by its unique chemical structure, belongs to a broader class of diazo compounds that have garnered significant attention in chemical research. These compounds are characterized by the presence of diazo groups (-N=N-), which contribute to their distinctive reactivity profiles and potential applications across multiple scientific disciplines.

Chemical Identity

Diazo-4 is identified in chemical databases with specific identifiers that allow for its clear differentiation from other related compounds. The compound's formal systematic name is quite complex, reflecting its intricate molecular structure.

Table 1: Chemical Identity Parameters of Diazo-4

ParameterValue
Common NameDiazo-4
Molecular FormulaC26H24N6O12
Molecular Weight612.5 g/mol
CAS Registry Number123330-72-3
PubChem CID3035944
Creation Date2005-08-08
Last Modified2025-03-01

Structural Composition

The molecular structure of Diazo-4 features a complex arrangement of atoms with multiple functional groups. The full systematic name, "Glycine, N,N'-(1,2-ethanediylbis(oxy(4-(diazoacetyl)-2,1-phenylene-2,1-phenylene)))bis(N-(carboxymethyl)-," indicates the presence of glycine units, ethylene bridges, phenylene groups, and importantly, diazo functional groups . This intricate structure contributes to the compound's unique chemical behavior and potential applications.

An alternative representation of the compound can be described as "2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid" , which further clarifies the arrangement of the functional groups within the molecule.

Physical and Chemical Properties

Chemical Reactivity

Diazo compounds, including Diazo-4, typically exhibit distinctive reactivity patterns due to the presence of diazo functional groups. Research on similar diazo compounds indicates they often participate in various chemical transformations, including:

  • Cycloaddition reactions

  • Insertion reactions

  • Wolff rearrangements

  • Coupling reactions with nucleophiles

The thermal stability of diazo compounds is an important consideration for both research applications and safety protocols. Studies on various diazo compounds have shown that their thermal decomposition temperatures typically range from 75-160°C, with the specific temperature dependent on the electronic effects of substituents . Electron-rich substituents generally lead to lower thermal stability in diazo compounds.

Synthesis and Preparation Methods

Recent Advances in Synthetic Methodology

Recent research has expanded the toolkit for diazo compound synthesis. For instance, donor/acceptor diazo activation strategies have been developed that involve condensation using diazonium salts without requiring additional catalysts or reagents . Such methodologies could potentially be adapted for the synthesis of complex compounds like Diazo-4, though specific applications would require experimental validation.

Applications in Scientific Research

Materials Science Applications

Diazo compounds have demonstrated utility in materials science, particularly in applications requiring photosensitive components. The diazo functional groups can undergo transformations upon exposure to light, making them valuable in:

  • Photoresist technologies

  • Surface modification techniques

  • Sensor development

  • Advanced material synthesis

Analytical Chemistry Applications

Compounds containing diazo groups, including potentially Diazo-4, may serve as important reagents in analytical chemistry. The reactivity of the diazo functionality makes these compounds useful in:

  • Spectrophotometric analysis

  • Colorimetric detection methods

  • Labeling strategies for analytical techniques

Future Research Directions

Structure-Activity Relationship Studies

Future research efforts could focus on elucidating the structure-activity relationships of Diazo-4 and related compounds. Such studies would provide valuable insights into how structural modifications affect the compound's properties and potential applications.

Development of Novel Synthetic Routes

The development of more efficient and selective synthetic routes for Diazo-4 represents an important research direction. Advances in this area could facilitate the preparation of Diazo-4 and structural analogs for further investigation.

Expansion of Application Domains

Exploring new applications for Diazo-4 in fields such as materials science, catalysis, and medicinal chemistry could reveal previously unexplored utilities for this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator